N-(4-((2-amino-6-methylpyrimidin-4-yl)amino)phenyl)-4-(quinolin-4-ylamino)benzamide
Overview
Description
Typically, this would include the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound can be synthesized from readily available starting materials.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and other structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound can undergo, including the reactants, products, and conditions necessary for these reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).Scientific Research Applications
DNA Methylation Inhibition
N-(4-((2-amino-6-methylpyrimidin-4-yl)amino)phenyl)-4-(quinolin-4-ylamino)benzamide, known as SGI-1027, has been identified as a potent inhibitor of DNA methyltransferase (DNMT) 1, 3A, and 3B. This compound and its derivatives are significant for their ability to interact with substrates and proteins, influencing DNA methylation processes. These interactions have implications for gene expression and are particularly relevant in cancer research, as they can induce re-expression of silenced genes in leukemia cells (Rilova et al., 2014).
Anticancer Properties
Several derivatives of this compound have demonstrated significant anticancer properties. For instance, specific analogs have shown potent anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells. These findings are supported by molecular docking studies that indicate good binding affinity with proteins involved in cancer progression (Parveen et al., 2017).
Antimycobacterial Activity
Research has also explored the antimycobacterial potential of N-(4-((2-amino-6-methylpyrimidin-4-yl)amino)phenyl)-4-(quinolin-4-ylamino)benzamide derivatives. These compounds have been synthesized and tested for their effectiveness against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis (Raval et al., 2011).
Supramolecular Reagents
In the field of supramolecular chemistry, derivatives of this compound have been synthesized and characterized, highlighting their role as hydrogen-bond donors and acceptors. These properties make them useful as supramolecular reagents, potentially applicable in material science and nanotechnology (Aakeröy et al., 2007).
Synthesis on Solid Support
The synthesis of 4-(2-amino-6-phenylpyrimidin-4-yl)benzamide, a related compound, has been successfully scaled up directly on solid support, indicating potential for high-yield, high-purity production. This approach is significant for pharmaceutical manufacturing and research, where large quantities of pure compounds are required (Meisenbach et al., 2003).
Safety And Hazards
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Future Directions
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Please consult with a professional chemist or a reliable scientific database for more specific information. Always follow safety guidelines when handling chemicals.
properties
IUPAC Name |
N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N7O/c1-17-16-25(34-27(28)30-17)32-20-10-12-21(13-11-20)33-26(35)18-6-8-19(9-7-18)31-24-14-15-29-23-5-3-2-4-22(23)24/h2-16H,1H3,(H,29,31)(H,33,35)(H3,28,30,32,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYLKMKIVWJAAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC4=CC=NC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((2-amino-6-methylpyrimidin-4-yl)amino)phenyl)-4-(quinolin-4-ylamino)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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